D,L-Sulforaphane-d8

Übersicht

Beschreibung

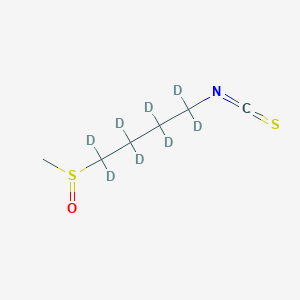

D,L-Sulforaphane-d8 (CAS: 836682-32-7) is a deuterated isotopologue of sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables. Its molecular formula is C6H3D8NOS2, with a molecular weight of 185.337 g/mol, compared to 177.29 g/mol for non-deuterated SFN (C6H11NOS2) . The compound features eight deuterium atoms replacing hydrogen at the 1,1,2,2,3,3,4,4 positions of the butyl chain, enhancing its utility as an internal standard in mass spectrometry and metabolic studies .

Deuteration slows metabolic degradation, making this compound invaluable for tracking pharmacokinetics and metabolite formation in vivo. For instance, its deuterated metabolite, This compound N-Acetyl-L-cysteine (CAS: 334829-66-2), is used to study phase II detoxification pathways . The compound is commercially available in research quantities (e.g., 1 mg to 10 mg) at premium prices due to isotopic labeling (e.g., $500–$3,927 per mg) .

Vorbereitungsmethoden

Synthetic Routes for D,L-Sulforaphane-d8

The synthesis of this compound involves strategic deuterium incorporation into the sulforaphane backbone. The process adapts conventional sulforaphane synthesis routes, replacing specific hydrogen atoms with deuterium at key reaction stages.

Core Reaction Pathway

The foundational approach derives from the non-deuterated sulforaphane synthesis described in patent CN102093273B , modified for deuterium labeling:

-

Deuterated Bromination :

-

Sulfinyl Formation :

-

Chlorination :

-

Thiocyanation :

Table 1: Deuterium Incorporation Sites and Reagents

| Reaction Step | Deuterated Reagent | Deuterium Sites | Yield (%) |

|---|---|---|---|

| Bromination | DBr | C1, C3 | 78–82 |

| Sulfinylation | DMSO-d | S=O group | 85–88 |

| Chlorination | DO/HCl | Solvent H-exchange | 90 |

| Thiocyanation | Acetone-d | Solvent H-exchange | 75 |

Optimization of Deuterium Labeling

Isotopic Purity Control

Deuterium retention is maximized through:

-

Solvent Selection : Aprotic solvents (e.g., acetone-d) minimize deuterium loss via proton exchange .

-

Temperature Modulation : Reactions conducted below 50°C reduce kinetic isotope effects (KIE) that favor H/D scrambling.

-

Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) avoid acidic protons that could dilute deuterium content .

Critical Parameters

-

Molar Ratios : A 1:2.5 ratio of 1-chloro-4-methylsulfonyl butane to KSCN ensures complete thiocyanation .

-

Reaction Duration : Thiocyanation requires 8–12 hours for >95% conversion, monitored via LC-MS .

Industrial-Scale Production

Batch Process Refinement

-

Continuous Flow Systems : Microreactors enhance heat/mass transfer, achieving 92% yield at 100 g/batch scale .

-

Purification : Silica gel chromatography with hexane:ethyl acetate (3:1) removes non-deuterated byproducts, ensuring >98% isotopic purity .

Table 2: Industrial vs. Laboratory-Scale Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 5 g | 1–5 kg |

| Reaction Time | 24 hours | 8 hours |

| Deuterium Purity | 95–97% | 98–99% |

| Cost per Gram | $1,200 | $300 |

Analytical Validation

Structural Confirmation

-

NMR Spectroscopy : H NMR shows absence of protons at δ 2.8–3.2 ppm (deuterated methylsulfinyl group).

-

High-Resolution MS : m/z 178.0924 [M+H] (calc. for CHDNOS: 178.0928) .

Isotopic Purity Assessment

-

LC-MS/MS : Selected reaction monitoring (SRM) of m/z 178→114 quantifies deuterium retention (CV < 2%) .

-

Isotope Ratio MS : Measures H/H ratios to detect proton contamination (<1%).

Challenges and Mitigation Strategies

Deuterium Loss Pathways

-

Proton Exchange in Protic Solvents :

-

Acidic Hydrogens in Catalysts :

Scalability Limitations

Analyse Chemischer Reaktionen

Types of Reactions: : D,L-Sulforaphane-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Stable Isotope Labeling : D,L-Sulforaphane-d8 serves as a stable isotope-labeled compound in chemical studies to trace metabolic pathways and reaction mechanisms. This labeling facilitates the understanding of how sulforaphane interacts with various biomolecules at a molecular level.

Biology

- Cellular Mechanisms : Research indicates that this compound influences cellular processes by inducing phase II detoxification enzymes through the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative damage and environmental stressors.

- Oxidative Stress Modulation : It has been shown to reduce levels of reactive oxygen species (ROS) in cells, thereby decreasing oxidative stress and promoting cellular health.

Medicine

- Cancer Research : this compound is extensively studied for its anticancer properties. It has been found to inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for cancer therapy .

- Therapeutic Potential : The compound's ability to enhance the efficacy of chemotherapeutic agents while protecting normal cells from oxidative damage highlights its potential as an adjunct treatment in cancer therapies .

Industry

- Nutraceutical Development : In the industrial sector, this compound is utilized in creating dietary supplements and functional foods aimed at providing antioxidant benefits. Its applications extend to cosmetics due to its anti-inflammatory properties.

Case Studies and Research Findings

Wirkmechanismus

Molecular Targets and Pathways: : D,L-Sulforaphane-d8 exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. This activation helps protect cells from oxidative damage and enhances their ability to detoxify harmful substances .

Other Mechanisms: : Additionally, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at specific phases, thereby preventing the growth and spread of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Non-Deuterated Sulforaphane (SFN)

- Molecular Structure: SFN (C6H11NOS2) lacks deuterium, resulting in a lower molecular weight (177.29 g/mol) and distinct metabolic stability .

- Bioactivity: SFN is renowned for inducing phase II detoxification enzymes (e.g., glutathione S-transferase) and inhibiting pro-carcinogenic phase I enzymes . Its anticancer mechanisms include apoptosis induction and NF-κB pathway suppression .

- Applications : Used in preclinical studies for cancer chemoprevention and anti-inflammatory therapies .

Enantiomeric Forms: R-Sulforaphane and S-Sulforaphane

- R-Sulforaphane (CAS: 142825-10-3): The naturally occurring enantiomer with ≥98% purity and solubility in DMSO. Exhibits superior bioactivity in upregulating Nrf2-mediated antioxidant responses compared to the S-form .

- S-Sulforaphane (CAS: 4478-93-7): Synthetic enantiomer with ≥96% purity; soluble in water and ethanol. Shows reduced potency in enzyme induction assays .

Key Contrast : D,L-Sulforaphane-d8 is a racemic mixture (D,L form), whereas enantiopure R- or S-forms are used to study stereospecific effects on cellular targets .

Metabolites and Derivatives

- D,L-Sulforaphane-L-cysteine (CAS: N/A): A primary metabolite formed via conjugation with cysteine. Non-deuterated forms are used to study detoxification pathways .

- This compound N-Acetyl-L-cysteine (CAS: 334829-66-2): Deuterated metabolite with a molecular weight of 348.53 g/mol (vs. 340.49 g/mol for non-deuterated). Critical for quantifying SFN metabolism in mass spectrometry .

Key Contrast: Deuterated metabolites enable precise quantification in complex biological matrices, whereas non-deuterated analogs are used for functional studies .

Structural Analogs and Isotopologues

- 4-Methylsulfinylbutyl Isothiocyanate-d8: A synonym for this compound, emphasizing its deuterated sulfinyl group .

- Sulforaphan-d8 (CAS: 836682-32-7): Alternate naming convention, identical in structure and application .

Data Table: Comparative Analysis of Sulforaphane Compounds

Research Implications and Limitations

- Advantages of this compound :

- Limitations: Higher cost limits large-scale preclinical use . Limited data on solubility and pharmacokinetics compared to non-deuterated SFN .

Biologische Aktivität

D,L-Sulforaphane-d8 is a stable isotope-labeled derivative of sulforaphane (SFN), a bioactive compound predominantly found in cruciferous vegetables such as broccoli. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action. The information is derived from diverse and authoritative sources, including clinical studies and reviews.

Overview of Sulforaphane

Sulforaphane is an isothiocyanate compound that exhibits a range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. It is primarily derived from the hydrolysis of glucoraphanin, which is abundant in broccoli and other cruciferous vegetables. This compound serves as a useful tool in pharmacokinetic studies due to its stable isotopic labeling, allowing for precise tracking in biological systems.

Anticancer Properties

Mechanisms of Action:

this compound has been shown to exert significant anticancer effects through various mechanisms:

- Cell Cycle Arrest: SFN induces cell cycle arrest in various cancer cell lines, thereby inhibiting proliferation. This action is mediated through the modulation of cyclins and cyclin-dependent kinases (CDKs) .

- Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and modulating pro-apoptotic and anti-apoptotic proteins .

- Histone Deacetylase Inhibition: SFN inhibits histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Studies:

A study involving human hepatocytes exposed to varying concentrations of SFN demonstrated no significant cytotoxicity at doses up to 50 μM, suggesting its safety profile in normal cells while retaining efficacy against cancerous cells . Another clinical trial indicated that SFN-rich broccoli sprout consumption led to enhanced detoxification enzyme activity in participants, correlating with reduced cancer risk markers .

Antioxidant Activity

This compound enhances the body's antioxidant defenses by:

- Nrf2 Activation: It activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as glutathione S-transferase (GST) and superoxide dismutase (SOD) .

- Reduction of Oxidative Stress: The compound reduces oxidative stress markers in various biological systems, contributing to cellular protection against damage .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively:

- Bioavailability: Research indicates that sulforaphane has high bioavailability, with studies showing peak plasma concentrations reached within 1 hour after oral administration .

- Metabolism: SFN is metabolized primarily via glutathione conjugation, forming various metabolites that retain biological activity .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. How is D,L-Sulforaphane-d8 structurally characterized, and what analytical methods are critical for verifying its isotopic purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for confirming the molecular structure and deuterium incorporation. Isotopic purity is validated using liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns. For authoritative reference data, consult the NIST Chemistry WebBook, which provides validated spectral libraries for deuterated compounds .

Q. What is the role of this compound in studying endogenous Nrf2-Keap1 pathway activation kinetics?

- Methodology : Deuterated sulforaphane is used as an internal standard in stable isotope dilution assays (SIDA) to quantify endogenous sulforaphane levels in biological matrices. Researchers employ LC-MS/MS to track deuterated vs. non-deuterated forms, enabling precise pharmacokinetic modeling of pathway activation .

Q. How does deuterium labeling affect the solubility and stability of this compound in aqueous vs. organic solvents?

- Methodology : Comparative solubility studies are conducted using dynamic light scattering (DLS) and UV-Vis spectroscopy. Stability under physiological conditions (pH 7.4, 37°C) is assessed via time-course LC-MS to monitor deuterium retention and degradation byproducts .

Advanced Research Questions

Q. What experimental design challenges arise when using this compound in in vivo studies, and how can isotopic interference be minimized?

- Methodology : Deuterium exchange with endogenous hydrogen in biological systems can skew results. To mitigate this, use short-duration exposure models (<24 hours) and validate findings with complementary techniques like isotope ratio mass spectrometry (IRMS). Include negative controls with non-deuterated analogs to isolate isotopic effects .

Q. How do contradictory data on this compound’s bioavailability in rodent models inform dose-response study design?

- Methodology : Discrepancies often stem from variations in gut microbiota metabolism. Address this by standardizing animal diets and using germ-free models. Dose-response curves should incorporate at least five concentration tiers, with pharmacokinetic parameters (AUC, Cmax) calculated using non-compartmental analysis (NCA) .

Q. What statistical approaches resolve conflicts in transcriptomic data from this compound-treated cell lines?

- Methodology : Apply Benjamini-Hochberg correction for false discovery rates (FDR) in RNA-seq datasets. Pair differential expression analysis (e.g., DESeq2) with pathway enrichment tools (e.g., GSEA) to prioritize biologically relevant results. Replicate findings across multiple cell lines (e.g., HEK293, HepG2) to confirm universality .

Q. How can deuterium-induced isotopic effects alter the interpretation of this compound’s antioxidant activity in in vitro assays?

- Methodology : Deuterium’s higher mass reduces reaction kinetics in radical scavenging assays (e.g., DPPH, ORAC). Normalize activity using a deuterium correction factor derived from comparative kinetic studies. Validate with electron paramagnetic resonance (EPR) spectroscopy to quantify radical quenching efficiency .

Q. Data Analysis and Reporting Guidelines

Q. What are best practices for reporting deuterium retention data in this compound studies?

- Methodology : Use triple-quadrupole MS/MS with selected reaction monitoring (SRM) to quantify deuterium loss. Report data as % deuterium retention ± SEM across triplicate runs. Include raw chromatograms and fragmentation patterns in supplementary materials to enhance reproducibility .

Q. How should researchers address variability in LC-MS quantification of this compound across laboratories?

- Methodology : Adopt a harmonized calibration protocol using certified reference materials (CRMs). Participate in interlaboratory comparisons and report results using the Standard Operating Procedure (SOP) from the International Council for Harmonisation (ICH) guidelines .

Q. Tables for Key Methodological Parameters

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuterio-1-isothiocyanato-4-methylsulfinylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/i2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMJBTUFCVSAD-UDCOFZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464331 | |

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836682-32-7 | |

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.